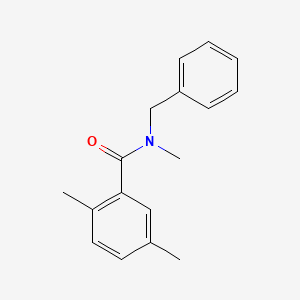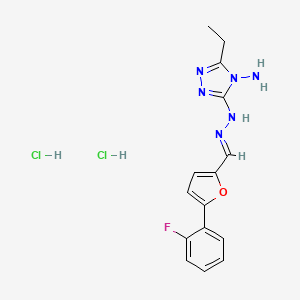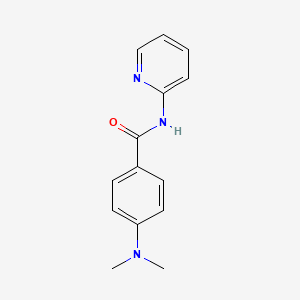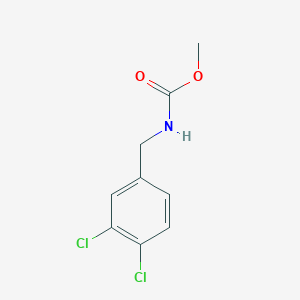![molecular formula C18H19NOS B5809838 1-{[4-(benzyloxy)phenyl]carbonothioyl}pyrrolidine](/img/structure/B5809838.png)
1-{[4-(benzyloxy)phenyl]carbonothioyl}pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[4-(benzyloxy)phenyl]carbonothioyl}pyrrolidine, also known as BPTP, is a chemical compound that has gained attention in the scientific community for its potential applications in medicinal chemistry. BPTP belongs to the class of thioamide compounds and has been studied for its ability to interact with certain proteins in the human body. In
Mecanismo De Acción
The mechanism of action of 1-{[4-(benzyloxy)phenyl]carbonothioyl}pyrrolidine is not fully understood, but it is believed to involve the inhibition of certain enzymes, particularly the histone deacetylase enzyme. This inhibition can lead to changes in gene expression, which can affect various cellular processes. 1-{[4-(benzyloxy)phenyl]carbonothioyl}pyrrolidine has also been shown to interact with other proteins, such as tubulin, which is involved in cell division.
Biochemical and Physiological Effects:
1-{[4-(benzyloxy)phenyl]carbonothioyl}pyrrolidine has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 1-{[4-(benzyloxy)phenyl]carbonothioyl}pyrrolidine can inhibit the growth of cancer cells, induce apoptosis, and reduce the expression of certain genes. 1-{[4-(benzyloxy)phenyl]carbonothioyl}pyrrolidine has also been shown to have anti-inflammatory properties and can reduce the production of certain cytokines. In animal studies, 1-{[4-(benzyloxy)phenyl]carbonothioyl}pyrrolidine has been shown to reduce tumor growth and improve survival rates.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-{[4-(benzyloxy)phenyl]carbonothioyl}pyrrolidine has several advantages for use in lab experiments, including its high purity and stability. 1-{[4-(benzyloxy)phenyl]carbonothioyl}pyrrolidine is also relatively easy to synthesize, making it accessible to researchers. However, 1-{[4-(benzyloxy)phenyl]carbonothioyl}pyrrolidine has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Researchers must take precautions when handling 1-{[4-(benzyloxy)phenyl]carbonothioyl}pyrrolidine and ensure that it is used in a safe and controlled manner.
Direcciones Futuras
There are several potential future directions for research on 1-{[4-(benzyloxy)phenyl]carbonothioyl}pyrrolidine. One area of interest is the development of new drugs based on 1-{[4-(benzyloxy)phenyl]carbonothioyl}pyrrolidine, particularly for the treatment of cancer. Researchers may also investigate the potential of 1-{[4-(benzyloxy)phenyl]carbonothioyl}pyrrolidine as a tool for epigenetic research, as it has been shown to interact with the histone deacetylase enzyme. Additionally, further studies may investigate the potential of 1-{[4-(benzyloxy)phenyl]carbonothioyl}pyrrolidine in the treatment of other diseases, such as inflammation and neurodegenerative disorders.
Conclusion:
In conclusion, 1-{[4-(benzyloxy)phenyl]carbonothioyl}pyrrolidine is a chemical compound that has gained attention in the scientific community for its potential applications in medicinal chemistry. 1-{[4-(benzyloxy)phenyl]carbonothioyl}pyrrolidine has been shown to interact with certain proteins in the human body and has been studied for its potential anticancer properties. The synthesis of 1-{[4-(benzyloxy)phenyl]carbonothioyl}pyrrolidine has been optimized to increase yield and purity, making it suitable for use in scientific research. While 1-{[4-(benzyloxy)phenyl]carbonothioyl}pyrrolidine has several advantages for use in lab experiments, researchers must also be aware of its potential limitations and take precautions when handling the compound. Future research may investigate the potential of 1-{[4-(benzyloxy)phenyl]carbonothioyl}pyrrolidine in the development of new drugs and as a tool for epigenetic research.
Métodos De Síntesis
The synthesis of 1-{[4-(benzyloxy)phenyl]carbonothioyl}pyrrolidine involves several steps, including the reaction of 4-(benzyloxy)benzaldehyde with thiosemicarbazide to form 1-{[4-(benzyloxy)phenyl]carbonothioyl}thiosemicarbazide. This intermediate is then reacted with pyrrolidine to yield the final product, 1-{[4-(benzyloxy)phenyl]carbonothioyl}pyrrolidine. The synthesis of 1-{[4-(benzyloxy)phenyl]carbonothioyl}pyrrolidine has been optimized to increase the yield and purity of the compound, making it suitable for use in scientific research.
Aplicaciones Científicas De Investigación
1-{[4-(benzyloxy)phenyl]carbonothioyl}pyrrolidine has been studied for its potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases. 1-{[4-(benzyloxy)phenyl]carbonothioyl}pyrrolidine has been shown to interact with certain proteins, including the histone deacetylase enzyme, which is involved in the regulation of gene expression. 1-{[4-(benzyloxy)phenyl]carbonothioyl}pyrrolidine has also been studied for its potential anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
(4-phenylmethoxyphenyl)-pyrrolidin-1-ylmethanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NOS/c21-18(19-12-4-5-13-19)16-8-10-17(11-9-16)20-14-15-6-2-1-3-7-15/h1-3,6-11H,4-5,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQULTBOGDLMZGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=S)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47197714 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-{[4-(Benzyloxy)phenyl]carbonothioyl}pyrrolidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B5809766.png)


![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5809796.png)
![N~1~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5809802.png)
![2-[(4-ethoxybenzoyl)amino]benzamide](/img/structure/B5809803.png)



![methyl 4-(aminocarbonyl)-5-[(3,4-dimethylbenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5809832.png)


![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]acetamide](/img/structure/B5809851.png)
